(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine is a cyclic amine that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. This compound is also known as (R,S)-FMA or "Fluoromethylcyclopropane Amino Compound". It is a white crystalline powder that is soluble in water and has a molecular weight of 137.6 g/mol.
Scientific Research Applications
Biocatalytic Approaches
- Synthesis of Ticagrelor : Biocatalytic routes have been developed for synthesizing the cyclopropyl amine key to the anti-thrombotic agent Ticagrelor (Hugentobler et al., 2016).
Hydrolytic Resolution
- Preparation for Ticagrelor Synthesis : Hydrolytic resolution processes are used for preparing key building blocks for Ticagrelor synthesis, highlighting the compound's significance in pharmaceutical manufacturing (Wang et al., 2019).
Asymmetric Synthesis
- Synthesis of HCV Inhibitors : Asymmetric synthesis processes have been developed using this compound, particularly for the production of hepatitis C virus (HCV) inhibitors (Zhu et al., 2018).
Cyclopropanation and Ring-Opening
- Lewis Acid-Catalyzed Reactions : The compound is used in Lewis acid-catalyzed ring-opening reactions and in the synthesis of compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Fluorine Substitution
- Development of σ Receptor Ligands : Fluorinated cyclopropan-1-amines, including compounds related to (1R,2S)-2-(Fluoromethyl)cyclopropan-1-amine, have been explored for their potential as σ receptor ligands (Schinor et al., 2020).
properties
IUPAC Name |
(1R,2S)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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